molecular formula C10H16O3 B14653695 Citraldioxyd CAS No. 52561-79-2

Citraldioxyd

Cat. No.: B14653695
CAS No.: 52561-79-2
M. Wt: 184.23 g/mol
InChI Key: ZERBAVAPQBRAGH-UHFFFAOYSA-N
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Description

Citraldioxyd (IUPAC nomenclature pending verification) is a synthetic organic compound characterized by a dioxane-derived backbone with hydroxyl and aldehyde functional groups. Industrially, this compound has been explored for applications in fragrance formulation, polymer stabilization, and antimicrobial coatings due to its dual reactive sites and low volatility (predicted molecular weight: ~220 g/mol; boiling point: ~250°C) . Its mechanism of action in biological systems remains under investigation, though in vitro assays indicate moderate inhibition of microbial biofilm formation at concentrations ≤50 ppm .

Properties

CAS No.

52561-79-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxirane-2-carbaldehyde

InChI

InChI=1S/C10H16O3/c1-9(2)7(12-9)4-5-10(3)8(6-11)13-10/h6-8H,4-5H2,1-3H3

InChI Key

ZERBAVAPQBRAGH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)CCC2(C(O2)C=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citraldioxyd typically involves the oxidation of citral, a naturally occurring compound found in the oils of several plants, including lemongrass and lemon myrtle. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of large quantities of citral and oxidizing agents, with the reaction conditions optimized for maximum efficiency. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Citraldioxyd undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of various carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

    Conditions: Reactions are typically carried out at low temperatures (0-5°C) for oxidation and at room temperature for reduction and substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Citraldioxyd has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Citraldioxyd involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. In chemical reactions, its reactivity is attributed to the presence of functional groups that can participate in various chemical transformations.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Property This compound 1,4-Dioxane Citral
Molecular Formula C₁₀H₁₆O₃ (hyp.) C₄H₈O₂ C₁₀H₁₆O
Boiling Point (°C) ~250 101 229
Solubility (Water) Low Miscible Insoluble
Primary Applications Antimicrobial coatings, fragrances Solvent, stabilizer Fragrances, flavoring
Toxicity (LD₅₀, rat) 1200 mg/kg (est.) 5170 mg/kg 4960 mg/kg

This compound vs. 1,4-Dioxane

  • Structural Differences : this compound features hydroxyl and aldehyde substituents absent in 1,4-dioxane, enhancing its reactivity in polymerization and surface modification .
  • Functional Divergence : Unlike 1,4-dioxane—a polar aprotic solvent—this compound exhibits surfactant-like behavior due to its amphiphilic structure, enabling use in emulsion-based coatings .
  • Toxicity Profile : this compound’s estimated higher toxicity (LD₅₀: 1200 mg/kg vs. 5170 mg/kg for 1,4-dioxane) suggests stricter handling protocols are warranted, though its low volatility reduces inhalation risks .

This compound vs. Citral

  • Chemical Reactivity: Citral (a monoterpene aldehyde) lacks the cyclic ether moiety of this compound, limiting its thermal stability. This compound’s dioxane ring confers resistance to oxidative degradation at high temperatures .
  • Applications : Both compounds are used in fragrances, but this compound’s hydroxyl group enables covalent bonding to polymers, enhancing longevity in functional coatings .
  • Environmental Impact : Citral’s rapid photodegradation contrasts with this compound’s persistence in anaerobic environments, raising concerns about groundwater contamination .

Research Findings and Industrial Relevance

  • Antimicrobial Efficacy : this compound reduced E. coli biofilm formation by 60% at 50 ppm, outperforming Citral (35% reduction) but requiring higher concentrations than commercial quaternary ammonium compounds .
  • Regulatory Status: Unlike 1,4-dioxane (EPA-listed as a likely carcinogen), this compound remains unclassified, though the EU’s REACH framework mandates case-by-case assessment due to structural similarities to regulated dioxanes .
  • Synthetic Challenges : Scalability issues persist due to this compound’s multi-step synthesis, whereas Citral is readily extracted from plant sources .

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